REACTION_CXSMILES
|
[F:1][C:2]1([F:16])[O:7][C:6]2[CH:8]=[CH:9][C:10]([N+:12]([O-])=O)=[CH:11][C:5]=2[NH:4][C:3]1=[O:15]>CO.[Pd]>[NH2:12][C:10]1[CH:9]=[CH:8][C:6]2[O:7][C:2]([F:16])([F:1])[C:3](=[O:15])[NH:4][C:5]=2[CH:11]=1
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
FC1(C(NC2=C(O1)C=CC(=C2)[N+](=O)[O-])=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(NC2=C(O1)C=CC(=C2)[N+](=O)[O-])=O)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.819 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for about 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with N2 three times
|
Type
|
ADDITION
|
Details
|
MeOH (25 mL) was added
|
Type
|
CUSTOM
|
Details
|
The mixture was then evacuated
|
Type
|
CUSTOM
|
Details
|
purged with N2
|
Type
|
CUSTOM
|
Details
|
evacuated again
|
Type
|
CUSTOM
|
Details
|
purged with N2 three times
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered over a Celite Pad®
|
Type
|
WASH
|
Details
|
washed with MeOH (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(OC(C(N2)=O)(F)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |